Cas no 2649060-85-3 (1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene)

1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene 化学的及び物理的性質
名前と識別子
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- 2649060-85-3
- 1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene
- EN300-1778571
- 1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene
-
- インチ: 1S/C12H13NO2/c1-15-8-10-3-2-4-11(7-10)12(5-6-12)13-9-14/h2-4,7H,5-6,8H2,1H3
- InChIKey: XGEBOMLHIIGAFT-UHFFFAOYSA-N
- ほほえんだ: O(C)CC1=CC=CC(=C1)C1(CC1)N=C=O
計算された属性
- せいみつぶんしりょう: 203.094628657g/mol
- どういたいしつりょう: 203.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1778571-0.25g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 0.25g |
$1209.0 | 2023-09-20 | ||
Enamine | EN300-1778571-2.5g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 2.5g |
$2576.0 | 2023-09-20 | ||
Enamine | EN300-1778571-10.0g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 10g |
$5652.0 | 2023-06-02 | ||
Enamine | EN300-1778571-0.05g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 0.05g |
$1104.0 | 2023-09-20 | ||
Enamine | EN300-1778571-1.0g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 1g |
$1315.0 | 2023-06-02 | ||
Enamine | EN300-1778571-10g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 10g |
$5652.0 | 2023-09-20 | ||
Enamine | EN300-1778571-5.0g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 5g |
$3812.0 | 2023-06-02 | ||
Enamine | EN300-1778571-0.5g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 0.5g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1778571-0.1g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 0.1g |
$1157.0 | 2023-09-20 | ||
Enamine | EN300-1778571-5g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 5g |
$3812.0 | 2023-09-20 |
1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Junfeng Wang,Bin Liu,Xiumin Liu,Matthew J. Panzner,Chrys Wesdemiotis Dalton Trans., 2014,43, 14142-14146
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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10. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzeneに関する追加情報
Introduction to 1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene (CAS No. 2649060-85-3)
1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene, identified by the CAS number 2649060-85-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to a class of molecules characterized by the presence of an isocyanate functional group and a cyclopropyl substituent, which endows it with unique chemical reactivity and potential applications. The structural features of this molecule, particularly the combination of the isocyanatocyclopropyl moiety and the methoxymethyl group on the benzene ring, make it a promising candidate for further exploration in drug discovery and industrial chemistry.
The synthesis and characterization of 1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene have been subjects of considerable interest in recent years. The isocyanate group (–NCO) is known for its high reactivity, enabling various functionalization reactions such as urethane formation, which is crucial in polymer chemistry and medicinal chemistry. The cyclopropyl ring, on the other hand, introduces steric hindrance and electronic effects that can influence the molecule's interactions with biological targets. These features collectively contribute to the compound's potential utility in designing novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The structural motif of 1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene has been explored as a scaffold for creating molecules with specific biological activities. For instance, studies have demonstrated that derivatives of this compound can interact with enzymes involved in metabolic disorders, suggesting its potential as a lead compound for drug development. The benzene ring, modified with a methoxymethyl group, enhances lipophilicity and solubility, which are critical factors for oral bioavailability and membrane permeability.
The cyclopropyl substituent plays a pivotal role in modulating the electronic properties of the molecule. This moiety can influence both the reactivity of the isocyanate group and the overall binding affinity to biological targets. Computational studies have shown that the cyclopropyl ring can engage in favorable interactions with aromatic residues in protein binding pockets, thereby stabilizing drug-protein complexes. Such insights have guided the design of more potent and selective analogs of 1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene, further highlighting its significance in medicinal chemistry.
Moreover, the reactivity of the isocyanate group allows for diverse chemical modifications, making this compound a versatile building block for synthesizing more complex molecules. Researchers have leveraged this property to develop novel polymers with tailored properties, including biodegradable materials and smart coatings. The methoxymethyl group on the benzene ring also contributes to these applications by enhancing hydrophobicity and improving material stability under various conditions.
Recent advancements in synthetic methodologies have enabled more efficient preparation of 1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene, paving the way for large-scale production and industrial applications. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce additional functional groups onto the molecular framework, expanding its utility in drug discovery programs. These developments underscore the growing importance of this compound as a key intermediate in synthetic chemistry.
The pharmacological potential of 1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene has been further explored through structure-activity relationship (SAR) studies. By systematically modifying its structure, researchers have identified derivatives with enhanced potency against specific biological targets. For example, certain analogs have demonstrated inhibitory activity against kinases implicated in cancer progression, suggesting their therapeutic relevance. These findings highlight the compound's role as a valuable scaffold for developing next-generation pharmaceuticals.
In conclusion, 1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene (CAS No. 2649060-85-3) represents a fascinating molecule with diverse applications in pharmaceutical chemistry and materials science. Its unique structural features, including the isocyanatocyclopropyl moiety and the methoxymethyl group on the benzene ring, contribute to its reactivity and biological relevance. Recent research has underscored its potential as a lead compound for drug development and as a building block for advanced materials. As synthetic methodologies continue to evolve, further exploration of this compound's applications will undoubtedly yield novel insights and innovations.
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